1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-3-yl)benzyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-3-yl)benzyl)urea is a synthetic organic compound that features a unique combination of benzo[d][1,3]dioxole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-3-yl)benzyl)urea typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Thiophene Moiety: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or by the Gewald reaction.
Coupling of the Moieties: The benzo[d][1,3]dioxole and thiophene moieties are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Urea Linkage: The final step involves the reaction of the coupled product with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-3-yl)benzyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The urea linkage can be reduced to form amine derivatives.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has been investigated for its anticancer properties.
Materials Science: The unique electronic properties of the benzo[d][1,3]dioxole and thiophene moieties make this compound a candidate for use in organic electronics and photovoltaic devices.
Biological Research: This compound can be used as a probe to study the interactions between proteins and small molecules.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-3-yl)benzyl)urea involves its interaction with specific molecular targets:
Molecular Targets: This compound can bind to and inhibit the activity of certain enzymes involved in cancer cell proliferation.
Pathways Involved: The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-3-yl)ethyl)urea: This compound has a similar structure but with an ethyl linker instead of a benzyl linker.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-2-yl)benzyl)urea: This compound has the thiophene moiety attached at a different position.
Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-3-yl)benzyl)urea is unique due to the specific positioning of the thiophene moiety and the benzyl linker, which can influence its electronic properties and biological activity.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19(21-15-5-6-17-18(9-15)24-12-23-17)20-10-13-3-1-2-4-16(13)14-7-8-25-11-14/h1-9,11H,10,12H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBALYUGSNFCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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